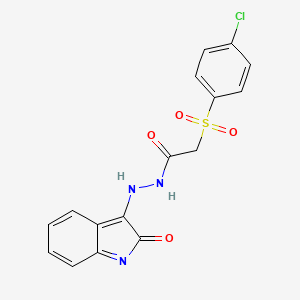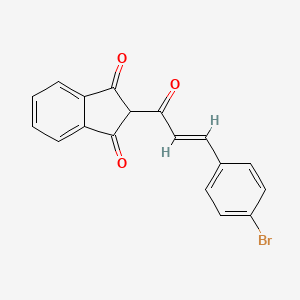![molecular formula C17H9F4NO2 B7827996 2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827996.png)
2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups. These functional groups impart unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-fluoro-5-(trifluoromethyl)aniline with indene-1,3-dione under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and concentration are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoro-5-(trifluoromethyl)aniline
- 3-amino-4-fluorobenzotrifluoride
- α,α,α,6-tetrafluoro-m-toluidine
Uniqueness
What sets 2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione apart from similar compounds is its unique structure that combines the indene-1,3-dione moiety with the fluorinated aniline derivative. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-[[2-fluoro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F4NO2/c18-13-6-5-9(17(19,20)21)7-14(13)22-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACPUKBKWNXEKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=C(C=CC(=C3)C(F)(F)F)F)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=C(C=CC(=C3)C(F)(F)F)F)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F4NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]indene-1,3-dione](/img/structure/B7827913.png)
![methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate](/img/structure/B7827921.png)
![2-[anilino(hydroxy)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7827951.png)
![(2E)-2-[(3,4-dichloroanilino)-hydroxymethylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7827958.png)
![2-[(quinolin-8-ylamino)methylidene]indene-1,3-dione](/img/structure/B7827966.png)

![2-[1-[2-chloro-5-(trifluoromethyl)anilino]ethylidene]indene-1,3-dione](/img/structure/B7827980.png)
![2-[[2-chloro-5-(trifluoromethyl)anilino]methylidene]indene-1,3-dione](/img/structure/B7827988.png)



![(2Z)-2-[(4-ethoxyanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7828015.png)
![2-[(4-bromo-2,5-dimethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7828023.png)
![11-phenyl-5H-indeno[1,2-b][1,5]benzodiazepin-12-one](/img/structure/B7828028.png)
